molecular formula C14H14N2O2 B12458015 1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone CAS No. 315671-10-4

1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B12458015
CAS No.: 315671-10-4
M. Wt: 242.27 g/mol
InChI Key: CGHXCBAQQRNWJI-UHFFFAOYSA-N
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Description

1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,6-dimethyl-2(1H)-pyridinone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of fluorescent materials and sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of 1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone involves its ability to form complexes with metal ions through coordination bonds. The hydroxyphenyl and pyridinone groups provide multiple coordination sites, allowing the compound to interact with various metal ions. This interaction can modulate the biological activity of the compound, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone
  • 1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
  • 2-(2-Hydroxyphenyl)-3-((1-(2-hydroxyphenyl)ethylidene)amino)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone is unique due to its specific structural features, such as the presence of both hydroxyphenyl and pyridinone groups

Properties

CAS No.

315671-10-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)methylideneamino]-4,6-dimethylpyridin-2-one

InChI

InChI=1S/C14H14N2O2/c1-10-7-11(2)16(14(18)8-10)15-9-12-5-3-4-6-13(12)17/h3-9,17H,1-2H3

InChI Key

CGHXCBAQQRNWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)N=CC2=CC=CC=C2O

Origin of Product

United States

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